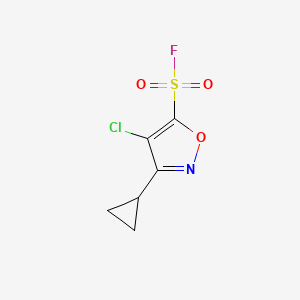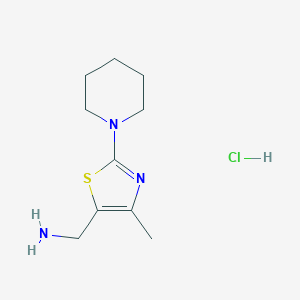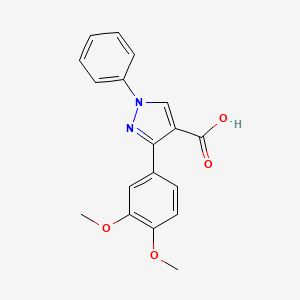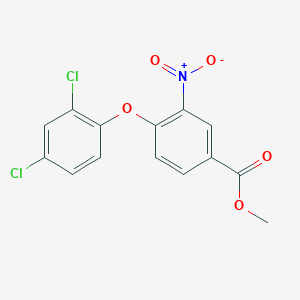
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₅ClFNO₃S. It is a member of the isoxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a cyclopropyl group, a chloro substituent, and a sulfonyl fluoride group attached to the isoxazole ring.
Vorbereitungsmethoden
The synthesis of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride typically involves the following steps:
Chlorination: The addition of a chlorine atom to the isoxazole ring.
Sulfonylation: The attachment of the sulfonyl fluoride group.
One common synthetic route involves the reaction of 4-chloro-3-cyclopropyl-1,2-oxazole with sulfonyl fluoride under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids in the presence of water and a base.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The molecular targets and pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride include:
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride: This compound has a chloride group instead of a fluoride group and exhibits different reactivity and applications.
4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonic acid: This compound is formed by the hydrolysis of the sulfonyl fluoride group and has distinct chemical properties and uses.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and makes it valuable for certain chemical and biological applications.
Eigenschaften
IUPAC Name |
4-chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c7-4-5(3-1-2-3)9-12-6(4)13(8,10)11/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQOGHNUFBSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2962575.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2962578.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2962579.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2962583.png)


![3-(4-ethoxyphenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2962588.png)


![4-bromo-2,5-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2962591.png)
![2-Chloro-1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B2962593.png)
![2-(4-methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2962596.png)
![ethyl 4-(5-methylfuran-2-yl)-2-[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamido]thiophene-3-carboxylate](/img/structure/B2962598.png)
